molecular formula C27H26N2O5S B2838012 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 325977-59-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2838012
CAS No.: 325977-59-1
M. Wt: 490.57
InChI Key: VSESBFWZNHVGMT-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide, also known as DASB, is a chemical compound that has shown potential in scientific research applications. DASB is a selective serotonin reuptake inhibitor (SSRI) and is commonly used in neuroscience research.

Scientific Research Applications

Synthesis and Characterization

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide is a compound that can be synthesized through various chemical processes, often targeting specific properties for scientific applications. For example, the synthesis of related anthracene derivatives, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrates complex chemical reactions aimed at producing analogs with improved systemic exposure, highlighting the compound's relevance in materials science and medicinal chemistry (Owton et al., 1995).

Antimicrobial and Anticancer Applications

Compounds structurally related to this compound have shown promising biological activities, including antimicrobial and anticancer properties. For instance, certain aromatic sulfonamides, which share functional groups with the mentioned compound, have been evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications (Supuran et al., 2013). Additionally, derivatives of N-(2-(2-benzilidenehydrazinecarbonyl)phenyl)benzamides, synthesized from anthranilic acid, were tested for their antioxidant activity and bioactivity against human lung cancer, showcasing the compound's versatility in drug development and cancer research (Sulistyowaty et al., 2020).

Materials Science Applications

The compound and its derivatives also find applications in materials science, such as the development of high-performance polymers and organic light-emitting diodes (OLEDs). For instance, new fluorinated polyimides derived from anthracene-based diamines, including structures similar to the target compound, have been synthesized and characterized for their high thermal stability and optical properties, indicating their potential use in advanced electronic and photonic devices (Ghosh & Banerjee, 2009).

Environmental Applications

Investigations into the activation of peroxymonosulfate by benzoquinone, involving anthracene derivatives, have opened new avenues for the development of novel nonradical oxidation processes. These processes, which generate singlet oxygen for the degradation of pollutants, highlight the environmental applications of compounds structurally related to this compound, offering promising solutions for water treatment and environmental remediation (Zhou et al., 2015).

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-16-29(17-4-2)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-7-10-22-24(23)26(31)21-9-6-5-8-20(21)25(22)30/h5-15H,3-4,16-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESBFWZNHVGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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